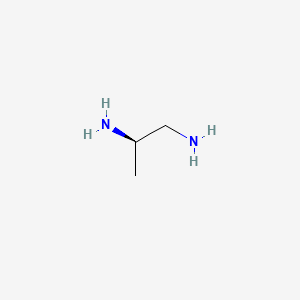

(2R)-propane-1,2-diamine

Description

BenchChem offers high-quality (2R)-propane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-propane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-propane-1,2-diamine structure and stereochemistry

Stereochemical Architecture, Enantiomeric Resolution, and Pharmacophore Utility

Executive Summary

(2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) represents a critical chiral scaffold in coordination chemistry and drug design. Unlike its racemic counterpart, the enantiomerically pure (R)-isomer serves as a stereospecific ligand that dictates the chirality of metal complexes—most notably Platinum(II) antitumor agents. This guide dissects the molecular geometry, details a self-validating resolution protocol from racemic precursors, and analyzes its role in overcoming cisplatin resistance via steric modulation of DNA adducts.

Structural Analysis & Stereochemistry

The physicochemical distinctiveness of (2R)-propane-1,2-diamine arises from the chiral center at the C2 position. The rigid assignment of stereochemistry is non-trivial and dictates the thermodynamic stability of subsequent metal chelates.

1.1 Absolute Configuration (Cahn-Ingold-Prelog)

To validate the (R)-configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (C2).[1]

-

Center: C2 Carbon

-

Substituents:

Stereochemical Logic: When the lowest priority group (-H) is oriented away from the observer, the sequence 1 → 2 → 3 traces a clockwise path.[6] Thus, the absolute configuration is (R) .

1.2 Conformational Lock in Chelation

In solution, the free diamine is flexible. However, upon binding to a metal center (e.g., Pt(II)), it forms a five-membered chelate ring.

-

Expert Insight: The (R)-configuration forces the C2-methyl group into an equatorial position within the puckered ring conformation. This minimizes 1,3-diaxial interactions. Conversely, the (S)-enantiomer would force the methyl group into a sterically crowded axial position, making (R)-complexes generally more thermodynamically stable and biologically distinct.

Production & Enantiomeric Resolution Protocol

While catalytic ammonolysis of 1,2-dichloropropane yields racemic 1,2-diaminopropane, asymmetric synthesis is cost-prohibitive for bulk applications. The industry standard—and most robust laboratory method—is the classical resolution using L-(+)-Tartaric acid .

2.1 The Resolution Workflow

This protocol relies on the solubility differential between the diastereomeric salts: (R)-diamine-L-tartrate (less soluble) and (S)-diamine-L-tartrate (more soluble).

Materials:

-

Racemic 1,2-diaminopropane (99%)

-

L-(+)-Tartaric acid (Anhydrous)

-

Solvent: Water/Ethanol matrix

-

Reagent: Potassium Hydroxide (KOH) pellets

Step-by-Step Protocol:

-

Salt Formation: Dissolve L-(+)-tartaric acid (1.0 eq) in minimal hot water. Slowly add racemic 1,2-diaminopropane (1.0 eq) dropwise. Caution: Exothermic reaction.

-

Crystallization (The Selection Step): Add 95% Ethanol to the hot solution until turbidity is just observed. Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

Validation (The Checkpoint): Filter the crystals.

-

Self-Validation: Recrystallize the salt from water/ethanol until the specific rotation

and melting point are constant. -

Target: Melting point of the diastereomeric salt should approach ~144°C (dec).

-

-

Liberation of the Free Base: Dissolve the purified salt in minimal water. Add solid KOH (excess) to liberate the amine.

-

Extraction: Extract the oily amine layer with diethyl ether or benzene. Dry over KOH pellets and distill.

2.2 Process Visualization

The following diagram illustrates the logical flow of the resolution, highlighting the critical separation node.

Caption: Workflow for the optical resolution of (2R)-propane-1,2-diamine using L-tartaric acid. Green nodes indicate the target pathway.

Coordination Chemistry & Pharmacophore Utility

The primary high-value application of (2R)-propane-1,2-diamine is as a non-leaving ligand in Platinum(II) anticancer complexes.

3.1 The "Avoidance" Mechanism

Cisplatin resistance often occurs due to DNA repair mechanisms (NER) excising the Pt-DNA adduct.

-

Role of (2R)-Diamine: When complexed with Platinum (e.g., in analogs of Oxaliplatin), the methyl group of the (2R)-diamine projects into the major groove of the DNA.

-

Steric Bulk: This projection creates steric hindrance that prevents repair proteins from recognizing or binding to the lesion effectively, thereby maintaining cytotoxicity in resistant cell lines.

3.2 Pt-Complex Synthesis Pathway

To synthesize a dichloro((R)-1,2-diaminopropane)platinum(II) complex:

-

Precursor: Potassium tetrachloroplatinate (

). -

Ligand Exchange: React

with (2R)-propane-1,2-diamine in water. -

Product: The yellow precipitate

forms.

Caption: Mechanistic pathway of Platinum(II) complexes utilizing (2R)-propane-1,2-diamine to induce apoptosis.

Analytical Specifications & Data

For researchers verifying the identity of synthesized or purchased material, the following physicochemical properties are standard. Note the distinction between the free base and the stable dihydrochloride salt.

| Property | (2R)-Propane-1,2-diamine (Free Base) | (R)-Diamine Dihydrochloride (Salt) |

| CAS Number | 6852-58-0 | 19777-67-4 |

| Formula | ||

| MW | 74.13 g/mol | 147.05 g/mol |

| Physical State | Colorless, hygroscopic liquid | White crystalline solid |

| Boiling/Melting Pt | BP: 119-120°C | MP: 242-244°C (dec) |

| Specific Rotation | -34° (neat) [Varies by solvent] | +4.0° to +10.0° ( |

| Solubility | Miscible with water, ethanol | Soluble in water; Insoluble in ether |

Note on Rotation: The sign of rotation reverses between the free base and the hydrochloride salt. The dihydrochloride of the (R)-isomer is typically dextrorotatory (+), while the free base is levorotatory (-). Always confirm the salt form when interpreting polarimetry data.

References

-

Sigma-Aldrich. (R)-(+)-1,2-Diaminopropane dihydrochloride Product Specification. Retrieved from [2]

-

TCI Chemicals. (R)-1,2-Diaminopropane Dihydrochloride Product Details. Retrieved from

-

BenchChem. Enantiomeric Resolution of 1,2-Diaminopropane. Retrieved from

-

Master Organic Chemistry. Assigning Cahn-Ingold-Prelog (CIP) Priorities. Retrieved from

-

National Institutes of Health (PubMed). Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. (Contextual comparison for diamine ligands). Retrieved from

Sources

- 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 2. (R)-(+)-二氨基丙烷 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Anticancer activity of a series of platinum complexes integrating demethylcantharidin with isomers of 1,2-diaminocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. KR100442111B1 - Manufacturing method of 1,2-diaminopropane - Google Patents [patents.google.com]

Physicochemical Properties and Synthetic Utility of (2R)-Propane-1,2-diamine

This guide provides a comprehensive technical analysis of (2R)-propane-1,2-diamine , a critical chiral building block in medicinal chemistry and asymmetric synthesis.[1]

Technical Whitepaper | Version 2.0

Executive Summary

(2R)-propane-1,2-diamine (also known as (R)-(-)-1,2-diaminopropane or (R)-propylenediamine) is the optically active R-enantiomer of the vicinal diamine 1,2-diaminopropane. It serves as a privileged chiral scaffold in drug discovery, particularly in the design of platinum-based antineoplastic agents and as a ligand in asymmetric catalysis.[1] Its rigid stereochemical backbone imparts high selectivity in metal coordination, influencing the pharmacological profiles of resulting complexes.[1]

Chemical Identity & Stereochemistry[1][2]

Nomenclature and Registry

-

IUPAC Name: (2R)-propane-1,2-diamine[1]

-

Common Names: (R)-(-)-1,2-Diaminopropane; (R)-Propylenediamine; (R)-1,2-Propanediamine.[1]

-

CAS Registry Numbers:

-

Molecular Formula: C

H

Stereochemical Configuration

The molecule possesses a single chiral center at the C2 position.[1]

-

Configuration: R (Rectus)

-

Optical Rotation: The free base is levorotatory (-) , while its dihydrochloride salt is typically dextrorotatory (+) .[1] This inversion of sign upon protonation is a critical analytical check during synthesis.[1]

Physicochemical Profile

The following data summarizes the core physical and thermodynamic properties of the free base amine.

| Property | Value | Conditions |

| Physical State | Clear, colorless liquid | 20°C, 1 atm |

| Odor | Ammoniacal, fishy | - |

| Boiling Point | 119 – 120 °C | 760 mmHg |

| Melting Point | -37 °C | (Racemate data) |

| Density | 0.87 g/mL | 25°C |

| Refractive Index ( | 1.446 | 20°C |

| Vapor Pressure | ~14 mmHg | 20°C |

| Solubility | Miscible | Water, Ethanol, Ether |

| pKa (Basicity) | pKa | Aqueous solution, 25°C |

| Specific Rotation | -34° to -35° | Neat (Free Base) |

| Specific Rotation (2HCl salt) | +4° to +10° | c=1, H |

Technical Insight: The high basicity (pKa ~9.[1]9) indicates that in physiological pH (7.4), the molecule exists predominantly as the dicationic species (

), affecting its membrane permeability and interaction with anionic DNA backbones prior to metal coordination.

Synthesis and Chiral Resolution

While asymmetric synthesis from chiral precursors (like L-alanine) is possible, the industrial standard involves the optical resolution of the racemic diamine using chiral carboxylic acids.[1]

Resolution Protocol (Tartaric Acid Method)

The classic resolution utilizes L-(+)-Tartaric acid to form diastereomeric salts.[1] The (R)-diamine forms a less soluble salt with L-(+)-tartaric acid in specific solvent systems, allowing for separation via fractional crystallization.[1]

Graphviz Diagram: Resolution Workflow

Figure 1: Workflow for the optical resolution of racemic 1,2-diaminopropane to isolate the (2R)-enantiomer.

Applications in Drug Development

Platinum-Based Antineoplastic Agents

(2R)-propane-1,2-diamine is a direct structural analog of the trans-1,2-diaminocyclohexane (DACH) ligand found in Oxaliplatin .[1] Researchers utilize the propylenediamine scaffold to modulate the lipophilicity and steric bulk of platinum drugs.[1]

-

Mechanism: The diamine acts as a bidentate ligand, forming a stable 5-membered chelate ring with Platinum(II).[1]

-

Stereochemical Effect: The (R)-configuration of the diamine dictates the spatial orientation of the complex when binding to DNA.[1] This chirality is crucial for evading DNA repair mechanisms that typically excise cisplatin adducts.[1]

Graphviz Diagram: Metal Coordination Mode

Figure 2: Schematic of (2R)-propane-1,2-diamine coordinating to a Platinum(II) center.[1] The C2-methyl group exerts steric influence on the axial environment of the square-planar complex.

Chiral Auxiliaries and Ligands

Beyond platinum drugs, the molecule is used to synthesize Schiff base ligands (e.g., Salen-type ligands) for asymmetric catalysis.[1] The rigid stereocenter transfers chiral information to the metal center (Mn, Co, Cu), enabling enantioselective epoxidations and hydrogenations.

Handling, Safety, and Stability

-

Corrosivity: As a short-chain aliphatic diamine, it is highly corrosive to skin, eyes, and mucous membranes.[1] It can cause severe burns (Category 1B).[1]

-

Hygroscopicity: The substance is hygroscopic and readily absorbs CO

from the air to form carbamates.[1] It must be stored under an inert atmosphere (Nitrogen or Argon).[1] -

Storage: Keep in tightly closed containers, away from strong oxidizing agents and acids. Recommended storage temperature is 2-8°C for long-term stability.[1]

References

-

ChemicalBook. (2024).[1] 1,2-Diaminopropane Physicochemical Properties and Safety.

-

PubChem. (2024).[1] 1,2-Diaminopropane, (R)- (CAS 6852-78-4).[1] National Library of Medicine.[1]

-

Sigma-Aldrich. (2024).[1] (R)-(+)-1,2-Diaminopropane dihydrochloride Product Sheet.

-

Master Organic Chemistry. (2017). Optical Rotation and Specific Rotation.[1][7]

-

FooDB. (2024).[1] 1,2-Diaminopropane Properties and Biological Data.[1][8]

Sources

- 1. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Diaminopropane | CAS 78-90-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. 1,2-ジアミノプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 109-81-9 CAS MSDS (N-METHYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of (2R)-Propane-1,2-diamine

Content Type: Technical Reference Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Version: 1.0 (Current as of 2026)[1][2][3][4]

Executive Summary & Structural Integrity

(2R)-Propane-1,2-diamine (also known as (R)-(-)-1,2-diaminopropane or

This guide provides a self-validating spectroscopic framework.[1][2][3][4] The core challenge in characterizing this molecule lies in distinguishing the enantiomer from the racemate (via polarimetry) and assigning the diastereotopic protons on the methylene group (via High-Field NMR).[1][2][4]

Chemical Identity

| Parameter | Specification |

| IUPAC Name | (2R)-propane-1,2-diamine |

| CAS (Free Base) | 6852-78-4 |

| CAS (2HCl Salt) | 19777-67-4 |

| Formula | |

| Exact Mass | 74.0844 Da |

| Chirality | C2 is the stereogenic center ( |

Characterization Workflow (Logic Map)

The following workflow illustrates the critical path for validating the identity and optical purity of the sample. Note that NMR alone cannot distinguish the (R) enantiomer from the (S) enantiomer without a chiral shift reagent; therefore, polarimetry is the gatekeeping step.[1][2][4]

Figure 1: Analytical decision tree. Optical rotation is the primary discriminator for absolute configuration.[2][3]

Physical Properties & Optical Rotation

The sign of optical rotation depends heavily on the chemical state (free base vs. salt) and solvent.[2][4] Confusion here is a common source of error in Certificates of Analysis.

Specific Rotation Standards

| Form | Solvent | Concentration | Specific Rotation | Sign |

| Free Base | Water | Negative (-) | ||

| Dihydrochloride | Water | Positive (+) |

Critical Insight: Upon protonation (forming the salt), the specific rotation inverts from levorotatory (-) to dextrorotatory (+).[1][2][4] Ensure you are comparing your data against the correct reference state.[2][4]

Nuclear Magnetic Resonance (NMR) Profiling

The presence of the chiral center at C2 renders the two protons on C1 diastereotopic .[2][4] They are chemically non-equivalent and will couple to each other (geminal) and the C2 proton (vicinal), resulting in complex splitting patterns often simplified as "multiplets" in low-field instruments.[1][2][4]

H NMR Data (400 MHz, CDCl )

Solvent Note: CDCl

| Position | Multiplicity | Integration | Assignment Logic | |

| C3-H | 1.05 | Doublet ( | 3H | Methyl group coupled to C2-H. |

| -NH | 1.2 - 1.6 | Broad Singlet | 4H | Exchangeable amine protons.[1][2][3][4] Shift varies with concentration/moisture.[2][4] |

| C1-H | 2.48 | dd or multiplet | 1H | Diastereotopic methylene proton.[1][2][3][4] Shielded relative to C2.[1][2][4] |

| C1-H | 2.65 | dd or multiplet | 1H | Diastereotopic methylene proton.[1][2][3][4] Distinct from H |

| C2-H | 2.85 - 2.95 | Multiplet | 1H | Chiral methine.[1][2][3][4] Deshielded by |

C NMR Data (100 MHz, CDCl )

| Position | Type | Notes | |

| C3 | 23.5 | CH | Upfield methyl signal.[1][2][3][4] |

| C1 | 49.8 | CH | Methylene carbon.[1][2][3][4] |

| C2 | 50.5 | CH | Chiral center (Methine).[1][2][3][4] Very close to C1; distinguish via DEPT-135 (C2 is up, C1 is down). |

Mass Spectrometry (MS)

For aliphatic amines, Alpha-Cleavage is the dominant fragmentation mechanism in Electron Impact (EI) ionization.[1][2][4] The molecule cleaves at the bond adjacent to the nitrogen atom to stabilize the radical cation.[2][4]

Fragmentation Pathway

The molecular ion (

Figure 2: Primary fragmentation logic. The base peak at m/z 30 is characteristic of primary amines with a terminal methylene group.[3][4]

Key Ions (EI, 70 eV)[1][2][4]

-

m/z 30 (100%):

. Formed by cleavage of the C1-C2 bond.[1][2][4] -

m/z 44 (~20-40%):

.[1][2][4] Formed by cleavage of the C1-C2 bond where charge is retained on the secondary carbon fragment.[1][2][4]

Infrared Spectroscopy (FT-IR)

The IR spectrum is essential for confirming the primary amine functionality and absence of oxidation products (like amides or carbamates from air exposure).[1][2][4]

| Wavenumber (cm | Vibration Mode | Assignment |

| 3350 - 3280 | N-H Stretch | Doublet characteristic of primary amines (Asymmetric & Symmetric).[1][2][3][4] |

| 2960 - 2850 | C-H Stretch | Alkyl C-H (Methyl and Methylene).[1][2][3][4] |

| 1600 - 1580 | N-H Bend | "Scissoring" vibration of the primary amine. |

| 1460 | C-H Bend | Methylene/Methyl deformation. |

| 820 - 750 | N-H Wag | Broad absorption ("N-H wag").[1][2][3][4] |

Experimental Protocol: Handling & Preparation

Warning: (2R)-propane-1,2-diamine is hygroscopic and absorbs

Sample Preparation for NMR

-

Inert Environment: Weigh the sample in a glovebox or under a nitrogen funnel.[1][2][4]

-

Solvent Choice: Use anhydrous CDCl

(stored over molecular sieves) to prevent H/D exchange broadening of the amine signal.[2][4] -

Tube Sealing: Cap the NMR tube immediately. Parafilm is insufficient for long-term storage; use a flame-sealed tube or a high-quality PTFE cap if analyzing later.[1][2][3][4]

Optical Rotation Measurement

-

Concentration: Prepare a solution of exactly 2.0 g/100 mL (c=2) or as specified by the pharmacopeia method.

-

Cell: Use a 1 dm (100 mm) thermostated cell at 20°C.

-

Blanking: Blank with the exact same water source used for solvation.[1][2][4]

References

-

National Institute of Standards and Technology (NIST). 1,2-Propanediamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][4][5] [Link][1][2][4]

-

PubChem. (2R)-propane-1,2-diamine dihydrochloride (Compound).[1][2][3][4] National Library of Medicine.[1][2][4] [Link][1][2][4]

Sources

- 1. 1,2-Diaminopropane(78-90-0) 13C NMR spectrum [chemicalbook.com]

- 2. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1,2-Diaminopropane (FDB029308) - FooDB [foodb.ca]

- 4. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Propanediamine [webbook.nist.gov]

A Senior Application Scientist's Guide to the Theoretical Modeling of (2R)-propane-1,2-diamine Coordination Complexes

Abstract

(2R)-propane-1,2-diamine (R-pn) is a chiral diamine that serves as a critical building block in the synthesis of coordination complexes with significant applications in asymmetric catalysis and medicinal chemistry.[1][2][3] The stereochemical properties of R-pn, particularly the conformation of the five-membered chelate ring it forms upon coordination to a metal center, are pivotal in determining the efficacy and selectivity of these complexes.[4] This in-depth technical guide provides a comprehensive overview of the theoretical modeling techniques employed to elucidate the structural and electronic properties of R-pn coordination complexes. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to leverage computational chemistry in the rational design of novel R-pn-based catalysts and therapeutic agents.

Introduction: The Significance of (2R)-propane-1,2-diamine in Coordination Chemistry

(2R)-propane-1,2-diamine, a simple chiral diamine, forms stable five-membered chelate rings with a wide variety of metal ions.[4][5][6] The presence of a methyl group on the carbon backbone introduces a chiral center, which can impart stereoselectivity to the reactions catalyzed by its metal complexes.[7] The conformational preference of the chelate ring, which tends to place the methyl group in a pseudoequatorial position to minimize steric strain, is a key determinant of the overall geometry and reactivity of the complex.[4]

The ability to predict and understand the three-dimensional structures and electronic properties of these complexes is paramount for their application in:

-

Asymmetric Catalysis: Chiral ligands like R-pn are instrumental in controlling the stereochemical outcome of chemical reactions.[8] Theoretical modeling can help in understanding the mechanism of stereoselection and in the design of more efficient and selective catalysts.[7]

-

Drug Development: Many metal-based drugs rely on the specific coordination environment of the metal ion for their therapeutic effect.[2][3][9] Computational studies can aid in the design of R-pn complexes with desired biological activities and reduced toxicities.[2]

This guide will delve into the primary theoretical methods used to model these important coordination complexes, providing both the theoretical underpinnings and practical considerations for their application.

Theoretical Methodologies: A Multi-Scale Approach

The theoretical modeling of R-pn coordination complexes necessitates a multi-scale approach, ranging from highly accurate but computationally expensive quantum mechanical methods to more efficient but approximate molecular mechanics techniques. The choice of method depends on the specific scientific question being addressed and the available computational resources.

Quantum Mechanics (QM) Methods: The Gold Standard for Electronic Structure

Quantum mechanics methods provide the most accurate description of the electronic structure of molecules, making them indispensable for studying the bonding, reactivity, and spectroscopic properties of R-pn complexes.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost.[10][11] DFT methods approximate the many-electron Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates.

Causality Behind Method Choice: The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For transition metal complexes, hybrid functionals such as B3LYP and M06-2X often provide good performance.[10] The inclusion of dispersion corrections (e.g., DFT-D3) is also important for accurately describing non-covalent interactions, which can play a significant role in the conformational preferences of the R-pn ligand.[10]

Experimental Protocol: Performing a DFT Geometry Optimization

-

Build the Initial Structure: Construct a 3D model of the R-pn coordination complex using a molecular builder.

-

Select a DFT Functional and Basis Set: Choose a functional (e.g., M06-2X) and a basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for the metal).[10]

-

Set Up the Calculation: Specify the charge and multiplicity of the complex.

-

Run the Geometry Optimization: The software will iteratively adjust the atomic coordinates to find the minimum energy structure.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.[10]

Molecular Mechanics (MM) Methods: For Large Systems and Conformational Searching

Molecular mechanics methods, also known as force fields, represent molecules as a collection of atoms connected by springs.[12][13] The potential energy of the system is calculated using a set of classical mechanics equations that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions.[12][13][14]

Causality Behind Method Choice: MM methods are significantly faster than QM methods, making them ideal for studying large systems and for performing extensive conformational searches.[13][15] The accuracy of MM calculations is entirely dependent on the quality of the force field parameters.[12][13][15] For metal complexes, specialized force fields are often required to accurately describe the metal-ligand interactions.

Experimental Protocol: Performing a Conformational Search with Molecular Mechanics

-

Select a Force Field: Choose a force field that is well-parameterized for the metal and ligand types in your complex (e.g., UFF, MMFF).

-

Generate Initial Conformations: Use a systematic or random search algorithm to generate a diverse set of initial conformations.

-

Minimize Each Conformation: Perform an energy minimization on each of the generated conformations.

-

Cluster and Analyze the Results: Group the minimized structures based on their geometry and energy to identify the low-energy conformers.

Conformational Analysis: The Key to Understanding Stereoselectivity

The chiral nature of R-pn leads to the formation of stereoisomers in its coordination complexes.[6] A thorough conformational analysis is essential for understanding the relative stabilities of these isomers and for predicting the stereochemical outcome of reactions.[4][16][17][18]

The five-membered chelate ring formed by R-pn can adopt either a λ or δ conformation. The methyl group can be in either an axial or equatorial position. The energetically preferred conformation is typically the one that places the bulky methyl group in the less sterically hindered equatorial position.[4]

Table 1: Relative Energies of [Co((R)-pn)₃]³⁺ Conformers

| Conformer | Chelate Ring Conformations | Methyl Group Positions | Relative Energy (kcal/mol) |

| lel₃ | λ, λ, λ | Equatorial, Equatorial, Equatorial | 0.0 |

| ob₃ | δ, δ, δ | Axial, Axial, Axial | High |

Note: This is a simplified representation. A full conformational analysis would consider all possible combinations of ring conformations.

Applications in Drug Development and Catalysis

The insights gained from the theoretical modeling of R-pn coordination complexes have direct applications in the fields of drug development and catalysis.

-

Drug Development: Ruthenium and other transition metal complexes are being investigated as anticancer agents.[1][2] Theoretical modeling can be used to design R-pn complexes that selectively target cancer cells and to understand their mechanism of action.[2]

-

Catalysis: Chiral P,N-ligands and diamine complexes are widely used in asymmetric catalysis.[8][19] Computational studies can help to elucidate the reaction mechanisms and to design catalysts with improved enantioselectivity.[7][20]

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Relationship between theoretical methods and applications.

Caption: Workflow for a DFT geometry optimization.

Conclusion and Future Outlook

Theoretical modeling has become an indispensable tool for understanding and predicting the behavior of (2R)-propane-1,2-diamine coordination complexes. By combining the strengths of quantum mechanics and molecular mechanics methods, researchers can gain deep insights into the structural, electronic, and conformational properties of these systems. This knowledge is crucial for the rational design of new catalysts and therapeutic agents with enhanced performance and desired biological activities. As computational methods continue to improve in accuracy and efficiency, their impact on these fields is expected to grow even further.

References

- Force Fields for MD simulations. (n.d.).

- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. (2021, March 16).

- Chelate conformations of (R)-pn and (S) - ResearchGate. (n.d.).

- Novel Ruthenium Complexes and Their Applications as Catalysts and Anticancer Agents Andrea Rodríguez Bárzano. (n.d.).

- Preparation and Crystal Structure of Lead (II) Complex with Propane-1,2-Diamine. (2025, August 7).

- Axially Chiral P,N-Ligands: Some Recent Twists and Turns | ACS Catalysis. (2017, December 4).

- Metal atom–guided conformational analysis of single polynuclear coordination molecules - PMC - NIH. (2021, August 6).

- The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC. (n.d.).

- 1,2-Diaminopropane - Wikipedia. (n.d.).

- Structural insights into transition-metal–aminodiphosphine (PNP) complexes bearing [MCln(PNP)2] (M = Co, Ru, Cr or Mo; n = 1 or 2) cores in the solid state - IUCr Journals. (2025, November 10).

- Metal complexes of propane-1,2,3-triamine. Potentiometric and calorimetric investigations | Request PDF - ResearchGate. (2025, August 6).

- The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments - PMC. (n.d.).

- Recent Development of Rhenium-Based Materials in the Application of Diagnosis and Tumor Therapy - MDPI. (n.d.).

- DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC. (n.d.).

- Force field (chemistry) - Wikipedia. (n.d.).

- Carbon-13 nuclear magnetic resonance study of propane-1,3-diamine-NNN′N′-tetra-acetate ion and its diamagnetic metal complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).

- Introduction to Force Fields FF for Molecular Dynamics and Monte Carlo - YouTube. (2020, November 29).

- Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - MDPI. (n.d.).

- Theoretical study on conformational energies of transition metal complexes. (n.d.).

- Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. (2024, July 11).

- Therapeutic Applications of Transition Metal Complexes - IOSR Journal. (n.d.).

- A computational study of ligand binding affinities in iron(iii) porphine and protoporphyrin IX complexes - Dalton Transactions (RSC Publishing). (2014, May 12).

- DFT calculations for diastereodivergent and enantioselective mechanism - ResearchGate. (n.d.).

- Synthesis, structure, and luminescent properties of two novel polynuclear complexes of 1,3-di(pyridin-2-yl)propane-1,3-dione - ResearchGate. (2025, August 7).

- (PDF) Importance of Thorough Conformational Analysis in Modelling Transition Metal-Mediated Reactions: Case Studies on Pincer Complexes Containing Phosphine Groups - ResearchGate. (n.d.).

- Force Fields and Interactions – Practical considerations for Molecular Dynamics - GitHub Pages. (n.d.).

- Building Force Fields - an Automatic, Systematic and Reproducible Approach - PMC. (n.d.).

- Virtual Ligand Strategy in Transition Metal Catalysis Toward Highly Efficient Elucidation of Reaction Mechanisms and Computational Catalyst Design - ACS Publications. (2023, April 12).

- Iron-Based Catalytically Active Complexes in Preparation of Functional Materials - MDPI. (n.d.).

- DFT calculations do not explain enantiospecific NMR responses in cross polarization - PMC. (2025, November 26).

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ks.uiuc.edu [ks.uiuc.edu]

- 13. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 14. Force Fields and Interactions – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 15. Building Force Fields - an Automatic, Systematic and Reproducible Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metal atom–guided conformational analysis of single polynuclear coordination molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical study on conformational energies of transition metal complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: The Utility of (2R)-propane-1,2-diamine in Asymmetric Catalysis

Introduction: The Significance of Simple Chirality in Complex Syntheses

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy of pharmaceuticals and agrochemicals, chiral 1,2-diamines represent a cornerstone class of ligands and auxiliaries.[1][2][3] Among these, (2R)-propane-1,2-diamine, the simplest chiral diamine, stands out for its cost-effectiveness and versatility.[4] Its C1-symmetric structure, featuring two chemically distinct amine groups, allows it to serve as a powerful stereodirecting component in a multitude of catalytic reactions. This guide provides an in-depth exploration of the application of (2R)-propane-1,2-diamine, with a primary focus on its role in the highly efficient Noyori-type catalysts for asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. We will delve into the mechanistic underpinnings of this catalysis, provide field-proven protocols, and offer insights into reaction optimization for researchers in drug development and process chemistry.

Core Application: Asymmetric Transfer Hydrogenation of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5] Ruthenium(II) complexes coordinated with a chiral diamine and an η⁶-arene ligand are exceptionally effective catalysts for this purpose, a discovery that was part of the Nobel Prize-winning work of Ryoji Noyori. While ligands like 1,2-diphenylethylenediamine (DPEN) are common, derivatives of (2R)-propane-1,2-diamine have also been successfully employed, often after N-functionalization (e.g., with a tosyl group to form a TsDPEN analogue), to create highly effective catalysts.[6][7]

The Causality of Catalytic Excellence: A Metal-Ligand Bifunctional Mechanism

The remarkable efficiency and enantioselectivity of these diamine-Ru(II) systems stem from a "metal-ligand bifunctional" mechanism.[8] This is not a classical inner-sphere reaction where the substrate binds directly to the metal. Instead, the catalysis occurs in the outer coordination sphere of a stable, 18-electron ruthenium hydride complex.[8]

Key Mechanistic Steps:

-

Catalyst Activation: The precatalyst, often a [RuCl₂(η⁶-arene)]₂ dimer, reacts with the (2R)-propane-1,2-diamine derivative and a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to form the active 16-electron Ru-hydride species.

-

Outer-Sphere Interaction: The ketone substrate approaches the active catalyst. The crucial interaction is the formation of a six-membered, pericyclic transition state.[8]

-

Concerted Hydrogen Transfer: In this transition state, a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the N-H groups of the diamine ligand are transferred simultaneously to the carbonyl oxygen and carbon, respectively.[8] The chirality of the diamine backbone dictates the facial selectivity of this hydrogen transfer, thus determining the stereochemistry of the resulting alcohol.

-

Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the catalyst is regenerated by the hydrogen source to complete the catalytic cycle.

The N-H bond of the diamine ligand is not merely a spectator; it is an active participant in the catalytic event, highlighting the bifunctional nature of the catalyst.[8] This outer-sphere mechanism is particularly advantageous as it avoids the strong substrate binding that can sometimes lead to catalyst inhibition.

Caption: Catalytic cycle for Ru-diamine catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

This section provides a detailed, self-validating protocol for the asymmetric transfer hydrogenation of a representative substrate, acetophenone, using a catalyst system derived from a tosylated (2R)-propane-1,2-diamine analogue.

Protocol 1: In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the formation of the active catalyst in situ from its precursors, which is a common and convenient laboratory practice. The catalyst used here is an analogue of the well-known Noyori-Ikariya catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)]. For this example, we will consider a conceptual catalyst, [RuCl(p-cymene)((R)-Ts-pn)], where 'pn' denotes propane-1,2-diamine.

Materials & Reagents:

-

[RuCl₂(p-cymene)]₂ dimer

-

(2R)-N-tosyl-propane-1,2-diamine ((R)-Ts-pn)

-

Acetophenone (freshly distilled)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere glovebox or Schlenk line

Instrumentation:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Standard glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chiral HPLC or GC for enantiomeric excess (ee) determination

Step-by-Step Methodology:

Workflow Visualization

Caption: Workflow for Asymmetric Transfer Hydrogenation.

-

Catalyst Pre-formation (Under Inert Atmosphere):

-

In a glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and (2R)-N-tosyl-propane-1,2-diamine (e.g., 5.1 mg, 0.022 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Causality Insight: The diamine is used in slight excess relative to the Ru dimer to ensure complete formation of the monomeric catalyst complex.

-

Add 2.0 mL of anhydrous, degassed dichloromethane.

-

Stir the resulting orange solution at room temperature for 20-30 minutes.

-

-

Reaction Setup:

-

Prepare the formic acid/triethylamine azeotrope by mixing HCOOH and NEt₃ in a 5:2 molar ratio. Caution: This mixing is exothermic.

-

To the catalyst solution, add the HCOOH/NEt₃ mixture (e.g., 0.5 mL). The solution color should change, indicating the formation of the active hydride species.

-

Add acetophenone (120 mg, 1.0 mmol, 100 mol%) via syringe.

-

Causality Insight: Formic acid serves as the hydride source, and triethylamine acts as the base to neutralize the formed HCl and facilitate catalyst turnover.[9] The azeotropic mixture provides a convenient and effective hydrogen-donating system.

-

-

Reaction Execution and Monitoring:

-

Seal the Schlenk flask and place it in a pre-heated oil bath at 40 °C.

-

Stir the reaction vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for Gas Chromatography (GC) analysis until the starting material is fully consumed (typically 2-12 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench by adding 5 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.

-

-

Validation and Analysis:

-

Yield: Determine the isolated yield of the purified alcohol. A typical yield for this reaction is >95%.

-

Enantiomeric Excess (ee): Dissolve a small sample of the product in an appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral HPLC (e.g., using a Chiralcel OD-H or similar column).

-

Expected Outcome: The use of the (2R)-diamine ligand should preferentially yield the (R)-alcohol. The expected enantiomeric excess is typically very high, often >97% ee.[7][10]

-

Data Summary & Substrate Scope

The utility of (2R)-propane-1,2-diamine-based catalysts extends to a range of ketone substrates. The following table summarizes representative results.

| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Product Configuration |

| 1 | Acetophenone | 0.5 | 4 | >99 | 98 | R |

| 2 | 1-Indanone | 0.5 | 6 | 98 | 97 | R |

| 3 | 1-Tetralone | 0.5 | 8 | 99 | 99 | R |

| 4 | Benzylacetone | 1.0 | 12 | 95 | 96 | R |

| 5 | 2-Chloroacetophenone | 0.5 | 5 | 97 | 98 | R |

Note: Data are representative and synthesized from typical outcomes reported in the literature for analogous catalyst systems. Exact results will vary based on specific ligand structure and reaction conditions.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Inactive catalyst or insufficient reaction time/temperature.

-

Solution: Ensure all reagents and solvents are anhydrous and reactions are run under a strict inert atmosphere. The catalyst is sensitive to oxygen. Consider increasing the temperature (e.g., to 50-60 °C) or extending the reaction time.

-

-

Low Enantioselectivity:

-

Cause: Impurities in the substrate or ligand. Racemization of the product.

-

Solution: Purify the ketone substrate (e.g., by distillation) before use. Verify the enantiomeric purity of the (2R)-propane-1,2-diamine derivative. Avoid overly harsh (e.g., strongly acidic or basic) workup conditions that could cause product racemization.

-

-

Reaction Stalls:

-

Cause: Catalyst decomposition or product inhibition.

-

Solution: While these catalysts are generally robust, prolonged reaction at high temperatures can lead to degradation. If the reaction stalls, it is unlikely to restart. Consider a slightly higher catalyst loading (e.g., 1.0 mol%) for particularly challenging substrates.[9]

-

Conclusion

(2R)-propane-1,2-diamine is a powerful and economically viable chiral building block for the construction of highly effective asymmetric catalysts. Its application in Noyori-type asymmetric transfer hydrogenation provides a robust, scalable, and highly enantioselective method for the synthesis of chiral alcohols—critical intermediates for the pharmaceutical and fine chemical industries. The metal-ligand bifunctional mechanism is a testament to elegant catalyst design, where each component plays an active and crucial role in the stereochemical outcome. The protocols and insights provided herein serve as a practical guide for researchers to harness the synthetic power of this simple yet profound chiral diamine.

References

- Vertex AI Search. Significance of Chiral 1,2-Diamines in Asymmetric Synthesis.

- NROChemistry. Noyori Hydrogenation.

- ResearchGate. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes | Request PDF.

- YouTube. Noyori Hydrogenation.

- Catalysis Science & Technology (RSC Publishing). Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation.

- BenchChem. Applications of (2S)-Propane-1,2-Diamine Dihydrochloride in Advanced Chemical Synthesis.

- ResearchGate. Ru-TsDPEN with Formic Acid/Hunig's Base for Asymmetric Transfer Hydrogenation, a Practical Synthesis of Optically Enriched N-Propyl Pantolactam | Request PDF.

- RUA. Catalytic asymmetric synthesis of 1,2-diamines.

- Wikipedia. 1,2-Diaminopropane.

- ACS Publications. A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones | Journal of the American Chemical Society.

- ResearchGate. Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine.

- Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.

- PubMed. trans-RuH(eta1-BH4)(binap)(1,2-diamine): a catalyst for asymmetric hydrogenation of simple ketones under base-free conditions.

- ResearchGate. (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.

- NIH. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC.

- ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.

- MDPI. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.

- ResearchGate. Catalytic asymmetric synthesis of 1,2-diamines.

- Thieme Connect. Synthesis and Resolution of a Chiral Diamine: 2,2′-(Propane-2,2-diyl)dipyrrolidine.

- BenchChem. Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts.

- MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.

- NIH. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC.

- PubMed Central. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.

Sources

- 1. (2R)-propane-1,2-diamine | 6852-78-4 | Benchchem [benchchem.com]

- 2. rua.ua.es [rua.ua.es]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Chiral Ligand Architecture: Synthesis of Salen-Type Scaffolds via (2R)-Propane-1,2-Diamine

Part 1: Strategic Overview & Scientific Rationale

Introduction

The synthesis of chiral Schiff base ligands is a cornerstone of asymmetric catalysis. While the classic "Jacobsen" ligand utilizes a cyclohexane backbone, the use of (2R)-propane-1,2-diamine generates a distinct class of

Unlike

Mechanistic Grounding

The formation of the Salen-type scaffold proceeds via a double condensation reaction between the diamine and two equivalents of a salicylaldehyde derivative.[1]

Critical Considerations for (2R)-Propane-1,2-Diamine:

-

Regiochemistry: The diamine has two distinct primary amines: one at a primary carbon (C1) and one at a chiral secondary carbon (C2). While both condense with aldehydes, the steric hindrance at C2 can slow the second condensation step, requiring thermodynamic control (reflux) to ensure completion.

-

Water Management: The reaction is an equilibrium process (

). Driving the reaction to completion requires the continuous removal of water or the use of anhydrous solvents (ethanol/methanol) where the product precipitates, shifting the equilibrium via Le Chatelier's principle.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise condensation mechanism, highlighting the formation of the carbinolamine intermediate and subsequent dehydration.

Figure 1: Stepwise mechanism of Schiff base condensation involved in Salen ligand synthesis.

Part 2: Detailed Experimental Protocol

Materials & Reagents

To ensure high enantiomeric excess (ee) in downstream catalysis, the purity of the starting diamine is paramount.

| Reagent | CAS Registry | Equivalence | Role |

| (2R)-Propane-1,2-diamine | 6852-58-0 | 1.0 eq | Chiral Backbone |

| 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 | 2.05 eq | Steric Bulk Provider |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Workup/Extraction |

Note: 3,5-di-tert-butylsalicylaldehyde is selected for this protocol as it yields the most industrially relevant "Jacobsen-type" analog, offering superior solubility and steric directing ability compared to unsubstituted salicylaldehyde.

Step-by-Step Synthesis Procedure

1. Preparation of Reagent Solutions

-

Aldehyde Solution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (4.69 g, 20 mmol) in 40 mL of absolute ethanol. Heat gently to 40°C to ensure complete dissolution.

-

Amine Solution: In a separate vial, dilute (2R)-propane-1,2-diamine (0.74 g, 10 mmol) in 10 mL of absolute ethanol.

2. Condensation Reaction[1][2][3][4][5]

-

Addition: Add the amine solution dropwise to the stirring aldehyde solution over a period of 15 minutes. The solution will immediately darken (typically bright yellow to orange), indicating imine formation.

-

Reflux: Attach a reflux condenser.[6][7] Heat the mixture to reflux (approx. 80°C) for 3 hours .

-

Why Reflux? The steric bulk of the tert-butyl groups and the chiral center on the diamine create kinetic barriers. Thermal energy ensures both amine sites fully condense.

-

3. Isolation and Purification

-

Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour. The ligand should precipitate as a yellow crystalline solid.

-

Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (

mL) to remove unreacted aldehyde. -

Drying: Dry the solid under high vacuum (0.1 mmHg) for 6 hours to remove trace solvent.

4. Recrystallization (Optional but Recommended)

If the crude purity is <98% (by NMR), recrystallize from a mixture of Ethanol/DCM (9:1). Dissolve the ligand in minimal hot DCM, add hot ethanol, and boil off the DCM until turbidity appears. Cool to crystallize.

Visualization: Experimental Workflow

Figure 2: Operational workflow for the synthesis of (R)-Salpn ligands.

Part 3: Characterization & Quality Control

Trustworthiness in ligand synthesis is established through rigorous characterization. The following markers confirm the formation of the desired Salen scaffold.

Proton NMR ( H NMR, 400 MHz, CDCl )

The diagnostic peaks for the (R)-Salpn ligand are:

-

Imine Protons (-CH=N): Look for two distinct singlets (due to

symmetry) in the range of 8.30 – 8.60 ppm . -

Phenolic Protons (-OH): Broad singlet, typically downfield at 13.0 – 14.0 ppm , indicating strong intramolecular hydrogen bonding.

-

Backbone Methyl (-CH

): A doublet at approximately 1.3 – 1.5 ppm . -

Aromatic Region: Multiplets corresponding to the salicylaldehyde protons (6.8 – 7.5 ppm).

Infrared Spectroscopy (FT-IR)[8]

-

(C=N): A strong, sharp band at 1610 – 1635 cm

-

Absence of Carbonyl: The disappearance of the aldehyde C=O stretch (usually ~1660 cm

) confirms complete conversion.

Optical Rotation

-

Measure

in CHCl

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product is too soluble in EtOH or cooled too fast. | Re-heat to dissolve, add a seed crystal, and cool very slowly. Alternatively, add a few drops of water to increase polarity. |

| Low Yield | Incomplete condensation or hydrolysis during workup. | Ensure reagents are dry. Extend reflux time. Avoid excessive washing of the filter cake. |

| Impure NMR | Residual aldehyde trapped in crystal lattice. | Recrystallize from Ethanol/DCM. Aldehydes are very soluble in ethanol; the ligand is less so. |

References

-

Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society.

-

Larrow, J. F., & Jacobsen, E. N. (2003).[10] (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses.

-

Cozzi, P. G. (2004).[10] Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.[10]

-

Kureshy, R. I., et al. (2002). Chiral Mn(III) Salen complexes using 1,2-diaminopropane backbone: synthesis and catalytic application. Journal of Molecular Catalysis A: Chemical.

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. youtube.com [youtube.com]

- 3. Salpn ligand - Wikipedia [en.wikipedia.org]

- 4. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N'-ethylen-bis (salicylaldimine) and Ni(N,N'-propylen-bis(salicylaldimine)) [scielo.org.za]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijrar.org [ijrar.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. erevistas.saber.ula.ve [erevistas.saber.ula.ve]

Application of (2R)-propane-1,2-diamine in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of (2R)-Propane-1,2-diamine in Pharmaceutical Intermediate Synthesis

Abstract

(2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) is a privileged chiral motif in medicinal chemistry. Unlike its achiral ethylene diamine counterparts, the C2-asymmetric center (provided by the C-methyl group) imparts rigid stereochemical control in coordination complexes. This guide details the application of (2R)-propane-1,2-diamine in two critical workflows: the synthesis of Platinum(II) antineoplastic intermediates (analogous to the Oxaliplatin/Carboplatin class) and the construction of Salen-type chiral ligands for asymmetric catalysis.

Critical Role in Platinum-Based Oncology Drugs

Platinum-based drugs remain a cornerstone of chemotherapy. While first-generation agents like Cisplatin are achiral, next-generation analogues utilize chiral diamines to overcome resistance mechanisms and reduce nephrotoxicity. (2R)-propane-1,2-diamine serves as a non-leaving group ligand that stabilizes the platinum core while directing the stereoselective interaction with DNA major grooves.

Mechanism of Action & Design Logic

The (2R)-methyl group exerts a steric influence that locks the diamine ring into a specific conformation (typically

-

Reducing Aquation Rates: The steric bulk slows the hydrolysis of the leaving groups, prolonging plasma half-life.

-

DNA Adduct Recognition: The chiral complex forms specific 1,2-intrastrand crosslinks with guanine bases, evading DNA repair mechanisms that typically excise Cisplatin adducts.

Protocol A: Synthesis of Dichloro[(2R)-propane-1,2-diamine]platinum(II)

Target Intermediate for Carboplatin/Oxaliplatin Analogues

Reagents:

-

Potassium Tetrachloroplatinate(II) (

): >99.9% purity (metal basis). -

(2R)-propane-1,2-diamine: >98% ee.

-

Solvent: Deionized Water (Type I), degassed.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 10.0 mmol of

in 50 mL of degassed water. Filter through a 0.45 -

Ligand Preparation: Dissolve 10.5 mmol (5% excess) of (2R)-propane-1,2-diamine in 10 mL of water.

-

Expert Insight: Do not add the diamine directly to the platinum solution. The high local concentration can lead to the formation of [Pt(diamine)_2] species (Magnus's green salt analogues), which are inactive impurities.

-

-

Controlled Chelation: Add the diamine solution dropwise to the stirred platinum solution over 30 minutes at ambient temperature (20-25°C).

-

Observation: The red solution will gradually turn yellow, and a yellow precipitate (

) may begin to form depending on concentration.

-

-

Reaction Completion: Stir the mixture for 12 hours in the dark.

-

Why Dark? Pt(II) complexes are photosensitive; light exposure can induce photo-aquation or reduction.

-

-

Isolation: If the product precipitates, filter and wash with cold water (2x), ethanol (1x), and diethyl ether (1x). If no precipitate forms (due to high solubility), concentrate the solution under reduced pressure at <40°C until crystallization begins.

-

Yield & QC:

-

Expected Yield: 85-90%.

-

Appearance: Bright yellow microcrystalline powder.

-

Identity:

Pt NMR (DMF-d7) should show a single peak around -2200 to -2300 ppm.

-

Workflow Diagram: Platinum Intermediate Synthesis

Figure 1: Synthetic pathway for Platinum(II) antineoplastic intermediates using (2R)-propane-1,2-diamine.

Asymmetric Synthesis: Chiral Schiff Base Ligands

Beyond metal drugs, (2R)-propane-1,2-diamine is a scaffold for Salen-type ligands . These ligands, when complexed with Mn(III) or Co(III), form catalysts (analogous to Jacobsen’s catalyst) used for the enantioselective epoxidation of unfunctionalized olefins.

Protocol B: Condensation with Salicylaldehyde Derivatives

Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine

Reagents:

-

(2R)-propane-1,2-diamine (1.0 eq).

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq).

-

Solvent: Ethanol (Absolute) or Methanol.

Methodology:

-

Reflux: Combine the diamine and the aldehyde in ethanol. Heat to reflux (78°C) for 4-6 hours.

-

Mechanism: The amine acts as a nucleophile attacking the carbonyl carbon, eliminating water to form the imine (Schiff base).

-

-

Precipitation: Cool the mixture to room temperature, then to 4°C. The ligand typically precipitates as a yellow crystalline solid.

-

Purification: Recrystallize from ethanol/hexane if necessary to remove unreacted aldehyde.

-

Metalation (Optional): Treat the isolated ligand with

followed by oxidation (LiCl/Air) to generate the active catalyst.

Workflow Diagram: Salen Ligand Synthesis

Figure 2: Synthesis of Salen-type chiral catalysts derived from (2R)-propane-1,2-diamine.

Handling, Stability, and Quality Control

To ensure reproducibility in pharmaceutical applications, strict adherence to handling protocols is required.

Physicochemical Properties & Stability

| Property | Specification / Note |

| Physical State | Colorless to pale yellow liquid. |

| Hygroscopicity | High. Absorbs water and |

| Storage | Store under Nitrogen or Argon atmosphere. Keep refrigerated (2-8°C). |

| Incompatibility | Strong oxidizing agents, acids, acid chlorides, anhydrides. |

Quality Control (QC) Parameters

-

Enantiomeric Purity (ee%):

-

Method: Chiral HPLC or GC.

-

Derivatization: Often requires derivatization with trifluoroacetic anhydride (TFAA) or Mosher's acid chloride to separate enantiomers on GC columns if a specialized chiral amine column is not available.

-

Acceptance Criteria: >98.5% ee for pharmaceutical intermediates.

-

-

Water Content:

-

Method: Karl Fischer Titration.

-

Limit: <0.5% w/w. Excess water interferes with stoichiometry in coordination reactions.

-

-

Optical Rotation:

- (neat) is approximately -34° to -35° for the (R)-enantiomer. Note: Sign of rotation depends heavily on solvent and concentration; always compare against a certified standard.

Troubleshooting & Optimization

Issue: Low Yield in Pt-Complex Formation

-

Cause: pH drift. As the amine coordinates, protons can be released if starting from salt forms.

-

Solution: Maintain pH between 6.0 and 7.0. If pH drops too low (<4), the amine protonates (

) and cannot coordinate. If pH is too high (>9), Pt(II) hydrolyzes to form hydroxo-species.

Issue: Oily Product in Schiff Base Synthesis

-

Cause: Incomplete removal of water or presence of mono-condensed intermediate.

-

Solution: Use a Dean-Stark trap to remove water azeotropically during reflux. Ensure strict 2:1 stoichiometry (Aldehyde:Diamine).

References

-

Kojić, V., et al. (2005). Synthesis and antiproliferative activity of new carboplatin analogues. Journal of B.U.ON., 10(1). Retrieved from [Link]

-

PubChem. (2024). (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2. National Library of Medicine. Retrieved from [Link]

-

Shahu College. (2017). Synthesis and characterization of a novel schiff base of 1,2-diaminopropane. Retrieved from [Link]

Troubleshooting & Optimization

Improving enantioselectivity in reactions using (2R)-propane-1,2-diamine ligands

Technical Support Center: Optimizing Enantioselectivity with (2R)-Propane-1,2-diamine Ligands

Case ID: TECH-2R-12DA-OPT Status: Active Specialist: Senior Application Scientist

Executive Summary: The Ligand Architecture

(2R)-propane-1,2-diamine is a privileged chiral vicinal diamine. Unlike its bulkier cousins (e.g., DPEN or DACH), its smaller steric footprint offers unique advantages in accessing sterically congested substrates. In asymmetric catalysis—most notably Noyori-type asymmetric hydrogenation and Cu-catalyzed Henry/Michael reactions —it functions primarily through a metal-ligand bifunctional mechanism .

The Core Mechanism: The ligand does not merely sterically block one face of the substrate. The N-H protons on the amine backbone engage in hydrogen bonding with the substrate (e.g., the carbonyl oxygen), stabilizing a specific transition state geometry. Therefore, loss of enantioselectivity (ee) is rarely just a "steric" failure; it is often a breakdown of this delicate H-bond network.

Troubleshooting Modules

Module A: Low Enantioselectivity (ee < 80%)

Q: I am observing low ee% despite high conversion. Is my catalyst degrading?

A: Low ee with high conversion usually indicates a "background reaction" or a "mismatched" system rather than degradation.

-

Check the "Matched" Pair (If using Phosphines): In Ru-catalyzed hydrogenation, the chirality of the diamine must match the chirality of the diphosphine ligand (e.g., BINAP, DM-SEGPHOS).

-

Rule of Thumb: For (2R)-propane-1,2-diamine, you typically require the (R)-Diphosphine to form the active matched diastereomer.

-

Diagnostic: If you use (S)-BINAP with (2R)-diamine, you may see high activity but near-racemic or reversed product.

-

-

The "Background" Reaction: If your reaction employs a base (e.g., KOH,

-BuOK) in isopropanol (transfer hydrogenation), uncatalyzed racemic reduction can occur if the temperature is too high or the base concentration is excessive.-

Action: Lower the base-to-catalyst ratio. Keep it strictly 1:1 to 2:1 relative to the metal, not the substrate.

-

-

Metal Precursor Purity: Are you forming the complex in situ? Residual uncoordinated metal (e.g., [RuCl

(benzene)]-

Solution: Isolate and purify the precatalyst before use, or ensure a 1.1:1 excess of ligand during in situ formation to scavenge all free metal.

-

Module B: Solvent & Temperature Effects

Q: How does solvent choice impact the stereochemical outcome?

A: The solvent dictates the tightness of the transition state assembly.

| Solvent System | Impact on ee | Recommendation |

| Pure Isopropanol (IPA) | Moderate to High | Standard for transfer hydrogenation. Can compete for H-bonding sites. |

| IPA / Toluene (1:1) | Highest | Toluene reduces polarity, tightening the ion-pair/H-bond transition state. |

| Methanol | Low | Avoid. High polarity disrupts the N-H···O=C interaction critical for induction. |

| Water (Biphasic) | Variable | Requires sulfonated ligands. For standard diamines, water often kills ee. |

Q: Will lowering the temperature always improve ee? A: Generally, yes (Enthalpic control). However, for (2R)-propane-1,2-diamine, if the temperature is too low (< 0°C), the reaction rate drops significantly, allowing trace impurities to dominate the catalytic cycle.

-

Optimal Range: 20°C to 30°C for transfer hydrogenation; 0°C to 25°C for high-pressure hydrogenation.

Module C: Substrate-Specific Issues

Q: My substrate has a neighboring heteroatom (e.g., 2-methoxyacetophenone). Why is the ee poor?

A: Competing coordination. The heteroatom binds to the metal center or the NH proton, disrupting the preferred transition state.

-

Fix: Increase the steric bulk of the ancillary ligand (e.g., switch from BINAP to XylBINAP) to force the substrate into the correct orientation despite the competing group.

Diagnostic Decision Tree

Use this flow to diagnose the root cause of low enantioselectivity.

Caption: Diagnostic flow for identifying the root cause of enantioselectivity loss in (2R)-propane-1,2-diamine catalyzed reactions.

Standardized Experimental Protocol

Application: Asymmetric Hydrogenation of Acetophenone (Benchmark)

Catalyst System: RuCl

Reagents:

-

RuCl

-

(2R)-propane-1,2-diamine: 0.012 mmol (1.2 eq relative to Ru)

-

Substrate (Acetophenone): 10 mmol

-

Base (

-BuOK): 0.1 mmol -

Solvent: Isopropanol (degassed)

Procedure:

-

Complex Formation (Critical Step): In a glovebox, mix the Ru-diphosphine precursor and (2R)-propane-1,2-diamine in 2 mL of degassed dichloromethane. Stir for 30 min. Remove solvent in vacuo to obtain the yellow solid precatalyst. Note: Pre-forming ensures no free diamine competes with the base.

-

Reaction Setup: Dissolve the precatalyst and acetophenone in isopropanol (10 mL).

-

Activation: Add

-BuOK (dissolved in minimal IPA). The solution typically turns orange/red, indicating the formation of the active Ru-H species. -

Hydrogenation: Transfer to an autoclave. Purge with H

(3x).[1] Pressurize to 10 atm (approx 150 psi). -

Execution: Stir vigorously at 25°C for 4–12 hours.

-

Quench: Vent H

. Pass the mixture through a short silica plug to remove the metal. Analyze via Chiral GC.

Expected Result: >95% Conversion, >90% ee ((R)-1-phenylethanol).

Mechanistic Visualization

Understanding the Outer-Sphere Bifunctional Transition State is key to optimizing the reaction. The ligand NH acts as a "hydrogen bond anchor."

Caption: The concerted metal-ligand bifunctional mechanism. The NH proton of the diamine stabilizes the oxygen, while Ru delivers the hydride.

Frequently Asked Questions (FAQ)

Q: Can I use (2R)-propane-1,2-diamine for imine reduction?

A: Yes, but it is slower than ketone reduction. You often need higher pressure (30–50 atm) and a stronger interaction. Consider using Ir-based catalysts with this ligand for imines, or adding an iodine additive (I

Q: Why is the (2R) isomer specifically recommended over the (1R,2R)-cyclohexane variant (DACH)? A: While DACH is more rigid and often gives higher ee, (2R)-propane-1,2-diamine is less sterically demanding. It is the ligand of choice when the substrate itself is very bulky (e.g., tert-butyl ketones), where DACH would prevent substrate approach entirely.

Q: Is the ligand air-stable?

A: The free diamine is hygroscopic and absorbs CO

References

-

Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

-

Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.

-

Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.[2][3] Journal of the American Chemical Society.

-

Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines.[4] Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Identifying and minimizing side products in (2R)-propane-1,2-diamine synthesis

Welcome to our dedicated technical support center for the synthesis of (2R)-propane-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. As a cornerstone in asymmetric synthesis, the purity and stereochemical integrity of (2R)-propane-1,2-diamine are paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and minimize side products, thereby optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce (2R)-propane-1,2-diamine?

A1: The primary methods for synthesizing (2R)-propane-1,2-diamine involve starting from a chiral precursor to ensure the desired stereochemistry. Key industrial and laboratory-scale routes include:

-

Catalytic Amination of (R)-Alaninol: This is a widely used method involving the reaction of (R)-alaninol (derived from L-alanine) with ammonia over a catalyst, typically Raney Nickel, under hydrogen pressure.[3][4][5]

-

Reductive Amination of L-Alanine Derivatives: This approach utilizes L-alanine as the chiral starting material, converting the carboxylic acid moiety to an amine. This can be a multi-step process but preserves the stereocenter.

-

Ammonolysis of (R)-1,2-dichloropropane: While an industrial route for the racemic mixture involves the ammonolysis of 1,2-dichloropropane[6], a stereospecific synthesis would require the less common (R)-1,2-dichloropropane.

-

Resolution of Racemic 1,2-Propanediamine: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and liberation of the desired enantiomer.[6]

Q2: I am observing a significant amount of a higher boiling point impurity in my final product. What could it be?

A2: A common higher boiling point side product, particularly in the catalytic amination of alaninol, is 2,5-dimethylpiperazine .[7] This cyclic diamine is formed through the intermolecular condensation of two molecules of the desired product or an intermediate.

Q3: My yield of (2R)-propane-1,2-diamine is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

-

Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the catalytic amination of alaninol, excessively high temperatures can promote the formation of side products.[3]

-

Catalyst Inactivity: The catalyst, such as Raney Nickel, may have reduced activity due to improper storage, handling, or poisoning.

-

Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

-

Product Loss During Workup and Purification: (2R)-propane-1,2-diamine is a low molecular weight, water-soluble, and hygroscopic liquid, which can lead to losses during extraction and distillation.[8]

Q4: How can I confirm the enantiomeric purity of my synthesized (2R)-propane-1,2-diamine?

A4: The enantiomeric excess (ee) of your product should be determined using a chiral analytical technique. The most common methods include:

-

Chiral Gas Chromatography (GC): Using a chiral stationary phase.

-

Chiral High-Performance Liquid Chromatography (HPLC): After derivatization with a chiral reagent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric shifts.

Troubleshooting Guide: Minimizing Side Products

This section provides specific troubleshooting advice for common issues encountered during the synthesis of (2R)-propane-1,2-diamine.

Issue 1: Formation of 2,5-dimethylpiperazine

-

Causality: This side product arises from the intermolecular reaction of two molecules of 1,2-propanediamine or its precursors, particularly at elevated temperatures.

-

Troubleshooting Strategy:

-

Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of this bimolecular side reaction.

-

Use of Additives: The addition of a base, such as potassium carbonate (K₂CO₃), has been shown to suppress the formation of 2,5-dimethylpiperazine in the catalytic amination of isopropanolamine.[7]

-